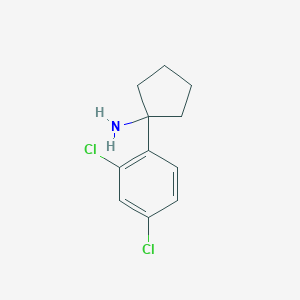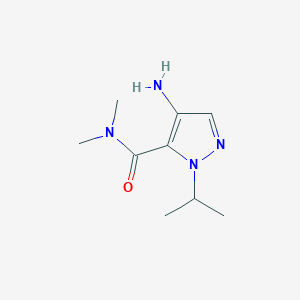![molecular formula C8H10ClNO B11730328 O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11730328.png)
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H10ClNO. It is characterized by the presence of a hydroxylamine group attached to a benzene ring substituted with a chlorine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- O-[(2-chlorophenyl)methyl]hydroxylamine
- O-[(4-methylphenyl)methyl]hydroxylamine
- O-[(2-chloro-4-methylphenyl)ethyl]hydroxylamine
Uniqueness
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine is unique due to the specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO/c1-6-2-3-7(5-11-10)8(9)4-6/h2-4H,5,10H2,1H3 |
InChI Key |
FZWPVNWQHMNBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CON)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



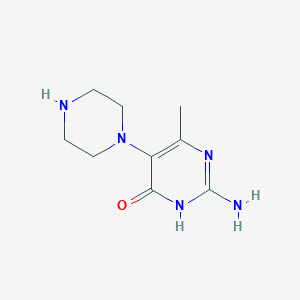
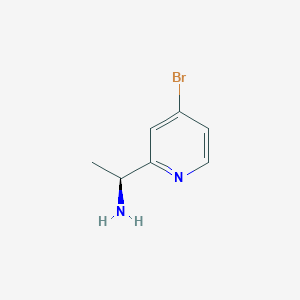
![(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B11730263.png)


![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11730280.png)
![1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11730288.png)
![3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11730292.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730293.png)
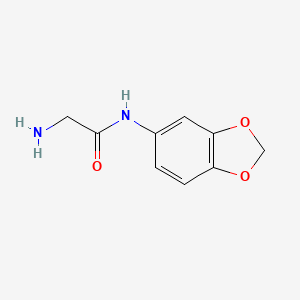
![N-{[4-(dimethylamino)phenyl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730306.png)
